Introduction: The Cyclobutane Scaffold in Modern Drug Discovery
Introduction: The Cyclobutane Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Chemical Properties of Ethyl 2-(1-hydroxycyclobutyl)acetate
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among these, the cyclobutane motif has emerged as a significantly underutilized yet highly valuable scaffold.[1] Its inherent ring strain (26.3 kcal mol⁻¹) and unique puckered three-dimensional conformation offer a rigid framework that can improve metabolic stability, direct key pharmacophore groups, and serve as a bioisosteric replacement for other cyclic systems or even planar phenyl rings.[1][2] Unlike more flexible cycloalkanes, the constrained nature of the cyclobutane ring can lock a molecule into its most biologically active conformation, potentially enhancing potency and selectivity.[3][4]
Ethyl 2-(1-hydroxycyclobutyl)acetate, a bifunctional molecule featuring both a tertiary alcohol and an ester, represents a key building block for accessing this valuable chemical space. Its structure allows for diverse synthetic elaborations, making it an important intermediate for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, grounded in established chemical principles and supported by data from analogous systems.
Physicochemical Properties
A foundational understanding of a compound's physical properties is critical for its application in synthesis, including purification, reaction setup, and storage. The key physicochemical data for Ethyl 2-(1-hydroxycyclobutyl)acetate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 27784-32-3 | |
| Molecular Formula | C₈H₁₄O₃ | [5] |
| Molecular Weight | 158.20 g/mol | |
| Appearance | Liquid | |
| Purity (Commercial) | Typically ≥95% | |
| InChIKey | MVBVPQPEBUXGLT-UHFFFAOYSA-N | [5] |
| SMILES | CCOC(=O)CC1(CCC1)O | [5] |
Synthesis via the Reformatsky Reaction
A primary and highly effective route to β-hydroxy esters such as Ethyl 2-(1-hydroxycyclobutyl)acetate is the Reformatsky reaction.[6] This organometallic reaction involves the condensation of an α-halo ester with a ketone or aldehyde, mediated by metallic zinc.[7][8] The key advantage of this method is that the organozinc reagent, or 'Reformatsky enolate', is prepared in situ and is less reactive than corresponding lithium enolates or Grignard reagents, preventing undesired side reactions like self-condensation or nucleophilic attack on the ester moiety.[7][9]
The reaction commences with the oxidative insertion of zinc into the carbon-halogen bond of ethyl bromoacetate to form an organozinc intermediate.[9] This enolate then adds to the electrophilic carbonyl carbon of cyclobutanone through a six-membered chair-like transition state.[7][9] A subsequent acidic workup protonates the resulting alkoxide to yield the final β-hydroxy ester product.[7]
Caption: Synthetic workflow for Ethyl 2-(1-hydroxycyclobutyl)acetate via the Reformatsky reaction.
Experimental Protocol: Synthesis
Causality: All glassware must be rigorously dried to prevent quenching of the moisture-sensitive organozinc intermediate. The reaction is run under an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Setup : Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere.
-
Reagent Charging : Charge the flask with activated zinc dust (1.2 equivalents) and anhydrous tetrahydrofuran (THF).
-
Initiation : Add a small crystal of iodine to activate the zinc surface, if necessary.
-
Addition : Prepare a solution of cyclobutanone (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous THF. Add this solution dropwise to the stirred zinc suspension at a rate that maintains a gentle reflux.
-
Reaction : After the addition is complete, continue to stir the mixture at reflux for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting ketone.
-
Workup : Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction : Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Characterization
Unambiguous structural confirmation relies on a combination of spectroscopic techniques. While a complete, published dataset for Ethyl 2-(1-hydroxycyclobutyl)acetate is scarce, its spectral features can be reliably predicted based on its functional groups and by drawing comparisons with its well-characterized cyclopentyl and cyclohexyl analogs.[10]
Caption: Key chemical transformations of Ethyl 2-(1-hydroxycyclobutyl)acetate.
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Oxidation : The tertiary alcohol is resistant to oxidation under standard conditions (e.g., PCC, Jones reagent). This chemical inertness is a valuable feature, allowing for selective manipulation of other functional groups in a more complex molecule.
-
Dehydration : Acid-catalyzed dehydration readily eliminates water to form the thermodynamically stable α,β-unsaturated ester, Ethyl 2-(cyclobutylidene)acetate. This reaction is often an undesired side reaction during synthesis or purification if acidic conditions are not carefully controlled. [11]
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Reduction : The ester functional group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF. [10]This reaction yields 2-(1-hydroxycyclobutyl)ethan-1-ol, a useful 1,3-diol intermediate.
-
Saponification (Ester Hydrolysis) : In the presence of aqueous base (e.g., NaOH, KOH) followed by acidic workup, the ester is hydrolyzed to the corresponding carboxylic acid, 2-(1-hydroxycyclobutyl)acetic acid. [10]
Experimental Protocol: Saponification
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Reaction Setup : Dissolve Ethyl 2-(1-hydroxycyclobutyl)acetate (1.0 equivalent) in a mixture of methanol and 1 M aqueous NaOH (2-3 equivalents). [10]2. Heating : Heat the mixture to reflux and stir for 1-4 hours, monitoring the reaction progress by TLC until the starting ester is consumed. [10]3. Workup : Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol. Dilute with water and wash with diethyl ether to remove any neutral organic impurities.
-
Acidification : Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with cold 1 M HCl.
-
Extraction : Extract the acidified aqueous layer with ethyl acetate (3x).
-
Purification : Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the carboxylic acid product.
Handling, Storage, and Safety
Proper handling and storage are essential to maintain the integrity of the compound.
-
Stability : The compound is stable under normal conditions. [12]Avoid strong oxidizing agents and strong bases. [12]* Storage : For long-term stability, it is recommended to store the compound under refrigeration in a tightly sealed container. [12]Commercial suppliers often ship the product on ice packs. * Safety : May cause skin and eye irritation, and respiratory irritation. [13]Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated chemical fume hood. [12]
Conclusion
Ethyl 2-(1-hydroxycyclobutyl)acetate is a valuable and versatile chemical building block. Its synthesis is readily achieved via the robust Reformatsky reaction. The compound's key features—a stable tertiary alcohol and a reactive ester moiety, all appended to a conformationally constrained cyclobutane ring—make it an attractive starting point for the synthesis of complex molecules. A thorough understanding of its spectroscopic signature and chemical reactivity, as detailed in this guide, is crucial for its effective application in research, particularly in the fields of organic synthesis and medicinal chemistry, where the unique properties of the cyclobutane scaffold are increasingly being leveraged to design the next generation of therapeutics.
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